Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
Description
Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-hydroxyphenyl substituent at the 2-position. The (S)-configuration at the pyrrolidine stereocenter imparts enantioselective properties, making it valuable in asymmetric synthesis and pharmaceutical intermediate applications. The 3-hydroxyphenyl group contributes to hydrogen-bonding interactions, influencing solubility and biological activity.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-5-8-13(16)11-6-4-7-12(17)10-11/h4,6-7,10,13,17H,5,8-9H2,1-3H3/t13-/m0/s1 |
InChI Key |
FYFJVOMMAZSCJD-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and ether.
- Catalysts/Additives: Stannoxanes or Grignard reagents are often used depending on the specific pathway.
- Temperature Control: Many reactions require low temperatures (-78°C to room temperature) to maintain stereoselectivity.
Purification Techniques
- Chromatographic methods (e.g., silica gel column chromatography).
- Crystallization for final product isolation.
Data Summary Table
| Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Controlled α-Chelation | Phenoxymagnesium bromide, N-Boc-L-prolinal | High stereoselectivity | Requires precise temperature control |
| Asymmetric Synthesis | L-serine, stannoxane | Readily available starting materials | Multi-step process |
| Mixed Anhydride Method | i-BuOCOCl, pyrrolidine derivative | Efficient introduction of Boc group | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce various reduced derivatives.
Scientific Research Applications
Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials due to its unique reactivity and structural properties
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biomolecules, while the pyrrolidine ring can influence the compound’s overall reactivity and binding affinity. These interactions can modulate various biological processes and pathways, making the compound of interest for further study.
Comparison with Similar Compounds
Key Observations :
- Synthetic Utility : Unlike spiro-pyrrolidine-oxindoles (e.g., compound 328 in ), the target compound lacks complex fused-ring systems, simplifying synthesis but limiting conformational rigidity .
- Functional Group Reactivity : The hydroxyl group enables derivatization (e.g., phosphorylation, glycosylation), whereas bromo-benzimidazole derivatives () are suited for cross-coupling reactions .
Biological Activity
Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate (CAS No. 2250242-80-7) is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.34 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a 3-hydroxyphenyl moiety, contributing to its biological activity.
Antibacterial Activity
The antibacterial potential of pyrrolidine derivatives has been documented. A study exploring the activity of nitrogen heterocycles found that certain pyrrolidine-based compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound could possess similar antibacterial properties.
Neuroprotective Effects
The neuroprotective effects of compounds containing pyrrolidine rings have been explored in various contexts. The presence of a hydroxyl group on the phenyl ring may enhance neuroprotective activity by modulating oxidative stress pathways. While direct studies on this specific compound are lacking, related compounds have shown promise in neuroprotection against oxidative damage.
Case Study 1: Antiviral Screening
A recent study evaluated a series of β-amino acid derivatives for their antiviral activities. Compounds were tested against HSV-1 and showed varying degrees of efficacy. The most potent compounds exhibited IC50 values significantly lower than those of standard antiviral agents . This highlights the potential for further exploration of this compound in antiviral drug development.
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial activity, several pyrrolidine-based derivatives were synthesized and tested against common bacterial strains. Results indicated that modifications to the pyrrolidine structure could enhance antibacterial potency, with some derivatives achieving MIC values comparable to established antibiotics . This suggests that this compound might be optimized for improved antibacterial activity.
Research Findings Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.34 g/mol |
| Antiviral Activity | Potential based on structural analogs |
| Antibacterial Activity | MIC: 3.12 - 12.5 μg/mL against S. aureus |
| Neuroprotective Potential | Suggested by structural characteristics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
